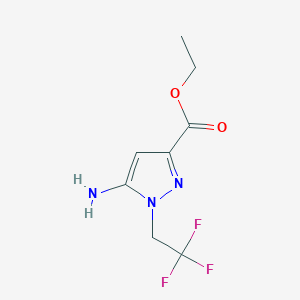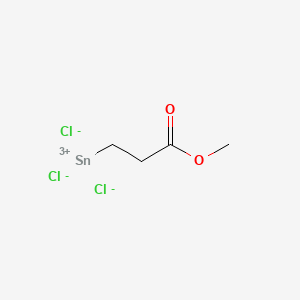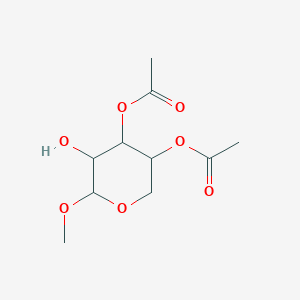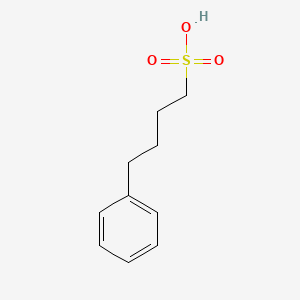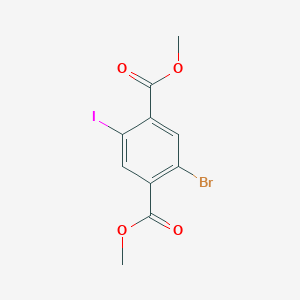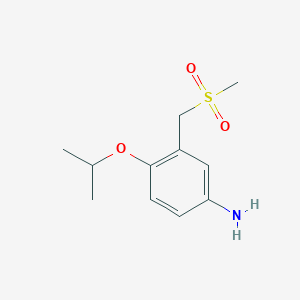
4-Isopropoxy-3-methanesulfonylmethyl-phenylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isopropoxy-3-methanesulfonylmethyl-phenylamine is a chemical compound with the following structural formula:
CH3SO2CH2C6H4N(iPr)O
It contains an isopropoxy group (iPrO) attached to the phenyl ring, along with a methanesulfonylmethyl (CH3SO2CH2) substituent
Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes exist for the preparation of 4-isopropoxy-3-methanesulfonylmethyl-phenylamine. One common approach involves Suzuki–Miyaura cross-coupling, which joins arylboronic acids with aryl halides using a palladium catalyst . For this compound, the reaction would proceed as follows:
Borylation: Start with 4-methoxyphenylboronic acid (also known as 4-methoxyphenylboronate) and react it with an appropriate electrophilic reagent (e.g., trimethylsilyl chloride) to form the boronate ester.
Cross-Coupling: Combine the boronate ester with 3-bromomethanesulfonylmethylbenzene (prepared separately) in the presence of a palladium catalyst. The reaction yields this compound.
Industrial Production: Industrial-scale production methods may involve variations of the above synthetic routes, optimized for efficiency, yield, and safety.
Analyse Chemischer Reaktionen
4-Isopropoxy-3-methanesulfonylmethyl-phenylamine can undergo various reactions:
Oxidation: It may be oxidized under appropriate conditions.
Reduction: Reduction of the sulfonyl group (SO2) or other functional groups is possible.
Substitution: The isopropoxy group can be substituted with other nucleophiles.
Common reagents include palladium catalysts, bases (for deprotonation), and electrophiles (for substitution).
Wissenschaftliche Forschungsanwendungen
This compound finds applications in:
Organic Synthesis: As a building block for more complex molecules.
Medicinal Chemistry: It may exhibit biological activity or serve as a pharmacophore.
Materials Science: For functional materials or polymers.
Wirkmechanismus
The exact mechanism of action for 4-isopropoxy-3-methanesulfonylmethyl-phenylamine depends on its specific application. It could interact with molecular targets (e.g., enzymes, receptors) or modulate cellular pathways.
Eigenschaften
Molekularformel |
C11H17NO3S |
|---|---|
Molekulargewicht |
243.32 g/mol |
IUPAC-Name |
3-(methylsulfonylmethyl)-4-propan-2-yloxyaniline |
InChI |
InChI=1S/C11H17NO3S/c1-8(2)15-11-5-4-10(12)6-9(11)7-16(3,13)14/h4-6,8H,7,12H2,1-3H3 |
InChI-Schlüssel |
SFJDWSJSCSUTLM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C=C(C=C1)N)CS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-Chloroacetyl)amino]pentanedioic acid](/img/structure/B12066714.png)
![tert-butyl N-[(2R)-1-(2-bromophenoxy)propan-2-yl]carbamate](/img/structure/B12066720.png)

![3-Butyl-2-(2-[3-[2-(3-butyl-1,1-dimethyl-1,3-dihydrobenzo[e]indol-2-ylidene)ethylidene]-2-chloro-cyclohex-1-enyl]vinyl)-1,1-dimethyl-1h-benzo[e]indolium hexafluorophosphate](/img/structure/B12066731.png)
![11-Chloro-7-methyl-6,6a,7,8,9,13b-hexahydro-5H-benzo[d]naphtho[2,1-b]azepin-12-ol](/img/structure/B12066742.png)
